铁氧体

描述

Strontium ferrite, a type of ferrite ceramic, is valued for its excellent magnetic properties, making it suitable for various applications like magnetic recording media and permanent magnets. The material's synthesis, structure, and properties have been the subject of significant research efforts.

Synthesis Analysis

The synthesis of strontium ferrite can be achieved through various wet-chemistry methods. Diodati et al. (2012) explored three synthetic paths to optimize a quick, easy, and reproducible method for obtaining pure crystalline strontium ferrite: coprecipitation of hydroxides, coprecipitation of oxalates, and polyol-assisted coprecipitation, with the coprecipitation of oxalates being the most effective for obtaining the desired perovskite modification as a single phase (Diodati et al., 2012).

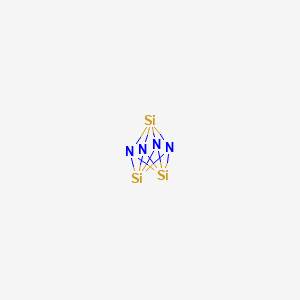

Molecular Structure Analysis

The magnetic structure of strontium ferrite, specifically Sr4Fe4O11 (SrFeO2.75), has been investigated, revealing an orthorhombic symmetry over a wide temperature range. This structure contains two iron sites occupied by trivalent and tetravalent iron, with the trivalent magnetic moments ordering antiferromagnetically below a certain temperature. The magnetic unit cell coincides with the chemical cell, indicating a complex interaction within its structure (Schmidt et al., 2003).

Chemical Reactions and Properties

Strontium ferrite demonstrates significant stability over a broad range of oxygen partial pressures, starting at temperatures as low as 250°C. This stability is crucial for its application in chemical looping systems, where the material can donate oxygen and stay in a nonstoichiometric form, indicating its remarkable chemical resilience and versatility in applications requiring redox cycling (Marek et al., 2018).

Physical Properties Analysis

The crystalline and magnetic structures of strontium ferrite play a pivotal role in its physical properties. For instance, the antiferromagnetic order of trivalent magnetic moments and the presence of a magnetically frustrated sublattice of tetravalent iron moments contribute to its unique magnetic behavior. These properties are influenced by the material's synthesis process, which can be tailored to enhance its suitability for high-frequency applications (Anis-Ur-Rehman & Asghar, 2011).

Chemical Properties Analysis

Strontium ferrite exhibits various equilibrium compositions over a range of temperatures and oxygen partial pressures, affecting its stoichiometry and, consequently, its chemical properties. This variability allows for the adjustment of its composition to meet specific application requirements, highlighting its versatility in practical use (Schmidt, 2000).

科学研究应用

-

High Efficiency Motors

- Field : High Technology

- Application : Strontium ferrite is used in high efficiency motors due to its low cost, high saturation magnetization, and good chemical stability .

- Method : The processing of strontium ferrite is much easier and cheaper. For example, sintering can be done at air, and milling under wet condition .

- Results : The excellent cost/benefit ratio of ferrites gives them an advantage in many applications .

-

High-Frequency Applications

- Field : Electronics

- Application : Strontium ferrite has potential for high-frequency applications .

- Method : Strontium ferrite samples were synthesized using a sol–gel route of auto-ignitions and employed citric acid as the fuel precursor .

- Results : Increasing Sm 3+ concentration led to higher saturation magnetization and coercivity .

-

Magnetic Shielding

-

Magnetic Biosensors

-

Magnetic Recording Devices

-

Absorbing Materials

-

Microwave Devices

- Field : Electronics

- Application : Strontium ferrite is used in microwave devices .

- Method : Strontium ferrite is used in the form of SrFe12O19 (SrO · 6Fe2O3) in microwave devices .

- Results : Strontium hexaferrite (SrFe12O19) is well known for its high coercivity due to its magnetocrystalline anisotropy .

-

Magnetic Memories

-

Sensitive Elements

-

Catalysts

-

Biology

-

Phase Shifters, Circulators, and Isolators

-

Electromagnetic Materials

-

Magneto-Optical Devices

-

High-Speed Switches

-

Transformers

-

Antennas

-

Microwave Components

安全和危害

属性

IUPAC Name |

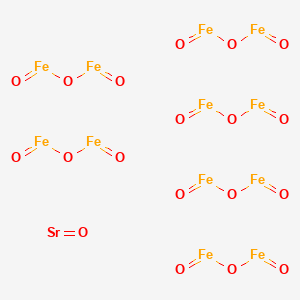

oxo(oxoferriooxy)iron;oxostrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Fe.19O.Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDURESJCZWWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe12O19Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo(oxoferriooxy)iron;oxostrontium | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。